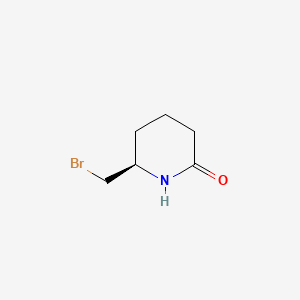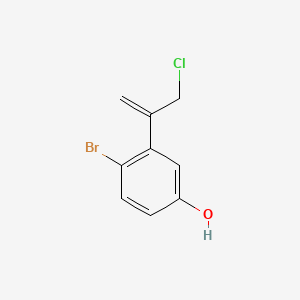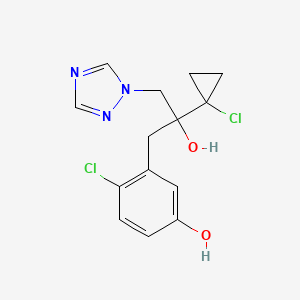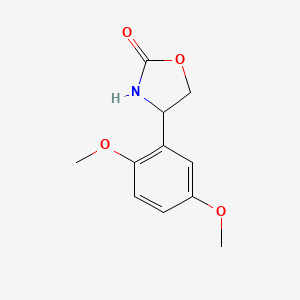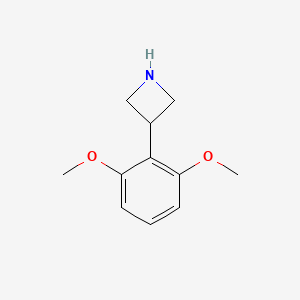
3-(2,6-Dimethoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,6-Dimethoxyphenyl)azetidine, can be achieved through various methods. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, microwave irradiation can be used for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) allows for the rapid preparation of bis-functionalized azetidines . This method is advantageous due to its high yield and functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3), sodium hydride (NaH), and lithium hexamethyldisilazide (LHMDS) in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) . These conditions facilitate the formation of desired products with high selectivity.
Major Products
The major products formed from these reactions include functionalized azetidines, such as N-sulfonylazetidines and azetidine-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
3-(2,6-Dimethoxyphenyl)azetidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidine involves its interaction with molecular targets, such as enzymes and receptors. The ring strain of the azetidine ring facilitates its binding to active sites, leading to inhibition or activation of specific biochemical pathways . This unique reactivity is attributed to the polar nitrogen atom embedded in the four-membered ring .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles known for their antibiotic properties.
Uniqueness
3-(2,6-Dimethoxyphenyl)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-(2,6-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8/h3-5,8,12H,6-7H2,1-2H3 |
Clave InChI |
NROFFZOLXSJENW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


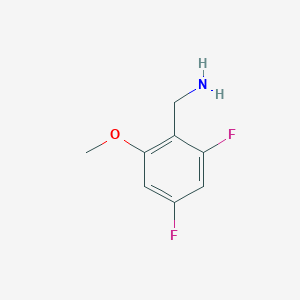
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
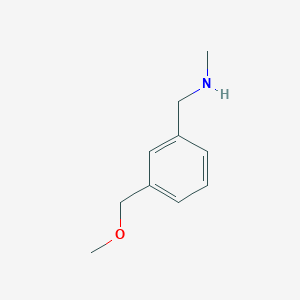
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
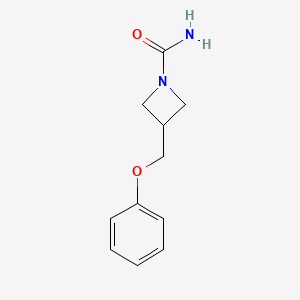
![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
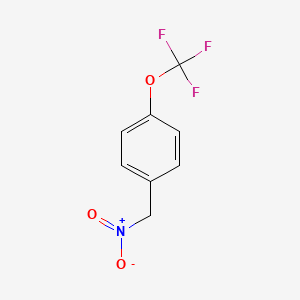
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
